1-(3-fluoropropyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-(3-fluoropropyl)-3,5-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a fluoropropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoropropyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoropropyl Group: The fluoropropyl group can be introduced via nucleophilic substitution reactions. For example, 3-fluoropropyl bromide can react with the pyrazole derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoropropyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of pyrazole derivatives with new functional groups replacing the fluoropropyl group.
Scientific Research Applications
1-(3-fluoropropyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-fluoropropyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1-propanol: A simple fluorinated alcohol with different functional properties.
4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one: A complex compound with a similar fluoropropyl group but different overall structure and applications.
Uniqueness
1-(3-fluoropropyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific combination of a fluoropropyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H14FN3 |
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Molecular Weight |
171.22 g/mol |
IUPAC Name |
1-(3-fluoropropyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C8H14FN3/c1-6-8(10)7(2)12(11-6)5-3-4-9/h3-5,10H2,1-2H3 |
InChI Key |
XQTNPASQEZVPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCF)C)N |
Origin of Product |
United States |
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